molecular formula C22H18N2O B12749176 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- CAS No. 127040-38-4

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)-

Cat. No.: B12749176
CAS No.: 127040-38-4
M. Wt: 326.4 g/mol
InChI Key: CGMSERCZXNLENV-UHFFFAOYSA-N
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Description

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- is a complex organic compound that belongs to the class of pyrido[3,2-a]carbazoles This compound is characterized by its unique structure, which includes multiple aromatic rings and a secondary amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the use of microwave irradiation in the presence of p-TsOH (para-toluenesulfonic acid) as a catalyst. This method has been shown to produce high yields (up to 91%) in a relatively short time (11 minutes) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential scalability for industrial applications. The efficiency and high yield of this method make it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine and chlorine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, which have shown enhanced anticancer and antioxidant activities .

Mechanism of Action

The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA helix, causing structural changes that can inhibit the replication and transcription processes. This intercalation is facilitated by the aromatic rings and the electron-withdrawing groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- lies in its specific arrangement of aromatic rings and the presence of a phenylmethyl group. This structure enhances its ability to interact with biological molecules, making it a potent candidate for therapeutic applications.

Properties

CAS No.

127040-38-4

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

4-benzyl-6,11-dihydro-5H-pyrido[3,2-a]carbazol-3-one

InChI

InChI=1S/C22H18N2O/c25-21-13-11-18-20(24(21)14-15-6-2-1-3-7-15)12-10-17-16-8-4-5-9-19(16)23-22(17)18/h1-9,11,13,23H,10,12,14H2

InChI Key

CGMSERCZXNLENV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=O)N2CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4

Origin of Product

United States

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